molecular formula C12H24N2O4S2 B1666976 Bicisate CAS No. 121251-02-3

Bicisate

Cat. No.: B1666976
CAS No.: 121251-02-3
M. Wt: 324.5 g/mol
InChI Key: RZQNBTMGBODDSK-UWVGGRQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of technetium-99m bicisate involves a complex process. The method currently recommended requires a lengthy 30-minute incubation at room temperature. an alternative method using microwave heating has been developed to shorten the preparation time. This method involves heating the compound at 300 watts for 8 seconds, achieving a radiochemical purity of 97.4% .

Industrial Production Methods: The industrial production of this compound involves the use of a kit formulation consisting of two nonradioactive vials. Vial A contains this compound dihydrochloride and a reducing agent as a lyophilized solid, while Vial B contains a buffer solution. The contents of Vial A are lyophilized and stored under nitrogen, and the pH of the solution before lyophilization is 2.7 ± 0.25 .

Chemical Reactions Analysis

Types of Reactions: Bicisate undergoes various chemical reactions, including complexation with technetium Tc99m. This complexation is crucial for its function as a tracer in SPECT imaging .

Common Reagents and Conditions: The preparation of technetium-99m this compound involves the use of sodium pertechnetate Tc99m injection, which is reconstituted with the contents of the kit. The reaction conditions include maintaining a specific pH and temperature to ensure the stability and purity of the compound .

Major Products Formed: The major product formed from the reaction of this compound with technetium Tc99m is a stable, lipophilic complex that can cross the blood-brain barrier, making it effective for cerebral perfusion imaging .

Scientific Research Applications

Bicisate has several scientific research applications, particularly in the field of nuclear medicine. It is used in cerebral perfusion imaging to assist in identifying areas of altered perfusion in the brain, especially in patients suspected of having had a stroke . This compound helps healthcare professionals visualize blood flow in the brain, which is crucial for diagnosing and managing strokes. Additionally, this compound can be used alongside other imaging modalities like computed tomography and magnetic resonance imaging to provide real-time perfusion information .

Properties

Key on ui mechanism of action

Bicisate is rapidly uptaken by the brain. The retention of bicisate in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives. Even though both DD and LL isomers demonstrate brain uptake, only the LL presents brain retention. Bicisate brain localization is performed by passive diffusion and the presence of slow hydrolysis in the blood and rapid hydrolysis in the brain. The hydrolysis of bicisate forms the monoacid and diacid bicisate derivatives. The formation of these derivatives results in high brain uptake and retention. The uptake of bicisate depends on the blood flow directed to the brain and thus the presence of a stroke will be translated into specific zones in the brain that would not include the complex of bicisate and technetium Tc-99m.

CAS No.

121251-02-3

Molecular Formula

C12H24N2O4S2

Molecular Weight

324.5 g/mol

IUPAC Name

ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate

InChI

InChI=1S/C12H24N2O4S2/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2/h9-10,13-14,19-20H,3-8H2,1-2H3/t9-,10-/m0/s1

InChI Key

RZQNBTMGBODDSK-UWVGGRQHSA-N

SMILES

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC

Isomeric SMILES

CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC

Appearance

Solid powder

melting_point

196-198ºC

Key on ui other cas no.

121251-02-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Insoluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bicisate; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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